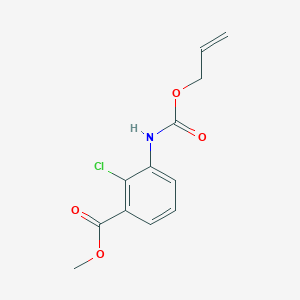
methyl 2-chloro-3-(prop-2-enoxycarbonylamino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
methyl 2-chloro-3-(prop-2-enoxycarbonylamino)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a chloro group, a propenyloxycarbonyl group, and an amino group attached to the benzoate core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-chloro-3-(prop-2-enoxycarbonylamino)benzoate typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-3-nitrobenzoic acid and 2-propen-1-ol.
Esterification: The 2-chloro-3-nitrobenzoic acid is esterified with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form methyl 2-chloro-3-nitrobenzoate.
Reduction: The nitro group in methyl 2-chloro-3-nitrobenzoate is reduced to an amino group using a reducing agent like tin(II) chloride in hydrochloric acid, yielding methyl 2-chloro-3-aminobenzoate.
Carbamoylation: The amino group is then reacted with 2-propen-1-yl chloroformate in the presence of a base, such as triethylamine, to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems might be employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
methyl 2-chloro-3-(prop-2-enoxycarbonylamino)benzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The ester and carbamate groups can be hydrolyzed under acidic or basic conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
Nucleophilic Substitution: Products depend on the nucleophile used, such as azido or thiocyanato derivatives.
Hydrolysis: Products include the corresponding carboxylic acid and alcohol or amine.
Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents.
Scientific Research Applications
methyl 2-chloro-3-(prop-2-enoxycarbonylamino)benzoate has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Used in the preparation of polymers and other advanced materials.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Mechanism of Action
The mechanism of action of methyl 2-chloro-3-(prop-2-enoxycarbonylamino)benzoate involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the carbamate group can form hydrogen bonds with biological molecules. These interactions can affect various biochemical pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-chloro-3-aminobenzoate: Lacks the propenyloxycarbonyl group.
Methyl 2-chloro-3-nitrobenzoate: Contains a nitro group instead of an amino group.
Methyl 2-chloro-3-{[(2-methylpropen-1-yloxy)carbonyl]amino}benzoate: Similar structure with a methyl group on the propenyl moiety.
Properties
Molecular Formula |
C12H12ClNO4 |
|---|---|
Molecular Weight |
269.68 g/mol |
IUPAC Name |
methyl 2-chloro-3-(prop-2-enoxycarbonylamino)benzoate |
InChI |
InChI=1S/C12H12ClNO4/c1-3-7-18-12(16)14-9-6-4-5-8(10(9)13)11(15)17-2/h3-6H,1,7H2,2H3,(H,14,16) |
InChI Key |
HVPOAANRYVBCES-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)NC(=O)OCC=C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















